(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine
Description
Structure
3D Structure
Properties
CAS No. |
61452-21-9 |
|---|---|
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
N,3-dimethyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-7-6-8(2)4-3-5-9-6/h3-5H2,1-2H3 |
InChI Key |
SECOWFQXZFLNRI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(CCCS1)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 2z N,3 Dimethyl 1,3 Thiazinan 2 Imine
Transformations of the Saturated 1,3-Thiazinane (B8806883) Heterocycle
Functional Group Interconversions at Sulfur and Nitrogen Heteroatoms within the Ring
The sulfur and nitrogen atoms within the 1,3-thiazinane ring of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine are key centers of reactivity, susceptible to a variety of functional group interconversions.
At the Sulfur Heteroatom:
Potential Oxidation Reactions at Sulfur
| Reactant | Reagent(s) | Product(s) |
| This compound | Mild Oxidizing Agent | (2Z)-N,3-Dimethyl-1-oxo-1,3-thiazinan-2-imine |
| (2Z)-N,3-Dimethyl-1-oxo-1,3-thiazinan-2-imine | Strong Oxidizing Agent | (2Z)-N,3-Dimethyl-1,1-dioxo-1,3-thiazinan-2-imine |
At the Nitrogen Heteroatoms:
The endocyclic nitrogen atom (N3) is a tertiary amine and is generally less nucleophilic than the exocyclic imine nitrogen due to steric hindrance and its involvement in the ring structure. However, it can potentially participate in reactions under specific conditions.
The exocyclic imino nitrogen is part of a guanidine-like system and its nucleophilicity is influenced by the electronic effects of the substituents. N-alkylation of the endocyclic nitrogen in related 1,2-thiazinane systems has been achieved using sodium hydride and an alkyl halide, suggesting that the N3 nitrogen in the target molecule could potentially be quaternized. semanticscholar.org
Reactivity of Ring Carbon Atoms (e.g., C4, C5, C6) and their Substituents
The reactivity of the carbon atoms within the 1,3-thiazinane ring is influenced by the presence of the adjacent heteroatoms.
C4 and C6 Positions: These positions are adjacent to the nitrogen and sulfur atoms, respectively. The electronegativity of these heteroatoms can render the attached protons acidic, making these positions susceptible to deprotonation by a strong base, followed by reaction with an electrophile. However, the presence of the 3-methyl group may sterically hinder reactions at the C4 position.
C5 Position: The C5 position is a methylene (B1212753) group and is generally less reactive than the positions alpha to the heteroatoms. However, functionalization at this position could potentially be achieved through radical reactions or after activation by neighboring groups.
While specific studies on the reactivity of the ring carbons of this compound are limited, general principles of heterocyclic chemistry suggest that these positions can be functionalized, although potentially requiring harsh reaction conditions. Intramolecular nucleophilic attack from the sulfur atom onto a conjugated system has been observed in the formation of some 1,3-thiazinan-4-ones, indicating the potential for the ring to participate in cyclization and rearrangement reactions. nih.gov
Influence of N-Methyl and 3-Methyl Substituents on Reactivity and Selectivity
The methyl groups at the exocyclic nitrogen (N-methyl) and the endocyclic nitrogen (3-methyl) play a significant role in modulating the reactivity and selectivity of the molecule.
Electronic Effects:
N-Methyl Group: The methyl group on the exocyclic imine nitrogen is an electron-donating group. This increases the electron density on the imine nitrogen, enhancing its nucleophilicity.
Steric Effects:
N-Methyl Group: The steric bulk of the N-methyl group can influence the approach of reagents to the exocyclic imine nitrogen and the adjacent C2 carbon.
3-Methyl Group: The 3-methyl group introduces significant steric hindrance around the N3 nitrogen and the C2 and C4 positions of the ring. This steric bulk can direct incoming reagents to less hindered positions and can influence the conformational preferences of the ring, thereby affecting reactivity. For instance, the steric hindrance provided by the 3-methyl group could favor reactions at the less hindered C6 position. In related heterocyclic systems, the size of N-alkyl groups has been shown to influence the competition between rearrangement and cyclization reactions. mdpi.com
The interplay of these electronic and steric effects will ultimately determine the outcome of chemical reactions involving this compound, governing both the rate of reaction and the regioselectivity of product formation.
Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Steric Effect |
| N-Methyl | Exocyclic Imine N | Electron-donating (increases nucleophilicity) | Hinders approach to the imine and C2 |
| 3-Methyl | Endocyclic N (N3) | Electron-donating | Hinders approach to N3, C2, and C4; influences ring conformation |
Stereochemical and Conformational Analysis of 2z N,3 Dimethyl 1,3 Thiazinan 2 Imine
Elucidation of the (2Z)-Configuration of the Imine Double Bond
The designation (2Z) specifies the geometry of the exocyclic carbon-nitrogen double bond (C=N). The 'Z' descriptor, from the German zusammen (together), indicates that the higher-priority substituents on each atom of the double bond are on the same side. For the C2 atom, the ring sulfur atom (S1) is higher priority than the ring nitrogen atom (N3). For the exocyclic nitrogen atom, the N-methyl group is the only substituent and thus holds priority. Therefore, the (2Z) configuration signifies that the N-methyl group and the sulfur atom are on the same side of the C=N double bond.
The definitive assignment of this configuration is typically achieved through advanced spectroscopic and analytical techniques. While specific experimental data for (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is not widely published, the methods employed for analogous structures are well-established:
Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY experiments are paramount for determining spatial proximity between atoms. For the (2Z)-isomer, an NOE correlation would be expected between the protons of the N-methyl group and the protons on the C4 position of the thiazinane ring. Conversely, the (2E)-isomer would show an NOE between the N-methyl protons and the protons on the C6 position.
X-ray Crystallography: When a single crystal of the compound can be grown, X-ray diffraction provides unambiguous proof of the molecular structure, including the geometry of the imine bond and the conformation of the ring in the solid state. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other quantum-chemical calculations can be used to determine the relative energies of the (Z) and (E) isomers. nih.gov Typically, the isomer with the lower calculated energy is the one that is predominantly formed, often due to reduced steric hindrance.
The C=N double bond length in such systems is a key structural parameter, generally falling within a predictable range.
Table 1: Typical Carbon-Nitrogen Bond Lengths
| Bond Type | Hybridization | Average Bond Length (Å) |
|---|---|---|
| C-N Single Bond | sp³-sp³ | 1.47 |
| C=N Double Bond | sp²-sp² | 1.28 - 1.34 |
Note: Data represents generalized values for typical organic molecules.
Conformational Preferences of the Saturated 1,3-Thiazinane (B8806883) Ring System
The 1,3-thiazinane ring is a six-membered saturated heterocycle containing sulfur and nitrogen atoms. Like cyclohexane (B81311), its flexibility allows it to adopt several non-planar conformations to minimize angular and torsional strain.
For six-membered rings, the chair conformation is overwhelmingly the most stable due to its staggered arrangement of all substituents, which minimizes torsional strain. The 1,3-thiazinane ring is expected to strongly prefer a chair conformation over higher-energy alternatives like the twist-boat or half-chair forms.
The presence of two different heteroatoms (S and N) in the ring introduces asymmetry compared to cyclohexane. The differing bond lengths (C-S is typically longer than C-N and C-C) and bond angles will cause a slight distortion of the ideal chair geometry. Computational studies on related heterocycles, such as 1,3,2-dioxathiane (B15493526), have confirmed that the chair conformation represents the main energy minimum on the potential energy surface. researchgate.net
Table 2: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kJ/mol) | Strain Type |
|---|---|---|
| Chair | 0 | Strain-free |
| Twist-Boat | 23 | Torsional, Steric |
| Boat | 29 | Torsional, Steric (Flagpole) |
Note: These values are for the parent cyclohexane ring and serve as a reference for the general stability of conformations in six-membered rings.
The 1,3-thiazinane ring is not static but undergoes dynamic processes, most notably ring inversion or "ring flipping." This process involves the interconversion between two equivalent chair conformations, during which axial substituents become equatorial and vice versa. This inversion proceeds through higher-energy transition states, such as the half-chair. scribd.com
The energy required to overcome this transition state is known as the ring inversion barrier. For cyclohexane, this barrier is approximately 43 kJ/mol. The presence of heteroatoms can influence this barrier. Generally, the barrier to ring inversion tends to decrease as the size of the heterocyclic ring increases. scribd.com For six-membered heterocycles, the specific atoms and substituents play a role. For instance, studies on 1,3,2-dioxathiane oxides have shown that the inversion barrier can be influenced by the orientation of exocyclic substituents on the sulfur atom. researchgate.net For the 1,3-thiazinane ring, the barrier is expected to be of a similar magnitude to that of other six-membered heterocycles.
Table 3: Ring Inversion Barriers for Selected Six-Membered Rings
| Compound | Ring Inversion Barrier (kJ/mol) |
|---|---|
| Cyclohexane | ~43 |
| Piperidine | ~44 |
| Tetrahydropyran | ~42 |
Note: Values are approximate and can vary with substitution and experimental/computational method.
Steric and Electronic Influence of N-Methyl and 3-Methyl Substituents on Molecular Geometry and Dynamics
The two methyl groups in this compound exert significant influence on the molecule's structure and behavior.
3-Methyl Substituent: This methyl group is attached to the ring nitrogen (N3). In the preferred chair conformation, this substituent can occupy either an axial or an equatorial position. The equatorial position is strongly favored to avoid unfavorable steric interactions, specifically 1,3-diaxial interactions with the axial hydrogen atoms at the C5 and C1 (via the sulfur atom's lone pair) positions. youtube.com This preference for the equatorial position effectively "locks" the conformation, reducing the population of the ring-flipped conformer where the methyl group would be axial.
Diastereoselective and Enantioselective Aspects in Related Thiazinane Imine Systems
While specific stereoselective syntheses for this compound are not prominent in the literature, studies on related thiazinane and cyclic imine systems highlight the potential for high levels of stereocontrol.
Diastereoselectivity: The synthesis of substituted 1,3-thiazinanes can be highly diastereoselective. For example, convenient diastereoselective syntheses of annulated 3-substituted (5S,6S,Z)-2-(hydrazono)-5,6-diphenyl-1,3-thiazinan-4-ones have been reported. nih.gov This demonstrates that the formation of the thiazinane ring can proceed with specific spatial control, leading to a preference for one diastereomer over others. The stereochemical outcome is often directed by the steric bulk of existing substituents or by the mechanism of the cyclization reaction.
Enantioselectivity: The reduction of cyclic imines, including sulfur-containing heterocycles, is an area where enantioselective methods have been successfully applied. Biocatalytic approaches using imine reductases (IREDs) have been shown to reduce 3-thiazolines to the corresponding 3-thiazolidines with excellent conversion and enantioselectivity, often achieving up to 99% enantiomeric excess (ee). nih.gov This methodology has a broad substrate range and has been applied to other sulfur-containing cyclic imines, indicating its potential applicability for the enantioselective synthesis of chiral thiazinane derivatives. nih.gov Such enzymatic reductions provide a powerful tool for accessing specific enantiomers of chiral heterocyclic compounds.
These examples from related systems underscore the rich stereochemical landscape of thiazinane imines and the modern synthetic methods available to control their three-dimensional structure.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Solution-State Conformation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential to establish the precise connectivity of atoms and the compound's conformational preferences in solution.
¹H, ¹³C, and Heteroatom NMR Data Interpretation for Connectivity
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The N-methyl and the C3-methyl groups would likely appear as singlets, with their chemical shifts influenced by their respective electronic environments. The protons on the thiazinane ring would present as multiplets, with their coupling patterns providing valuable information about their spatial relationships.
While not explicitly detailed in available literature for this specific compound, analogous structures suggest that heteroatom NMR, such as ¹⁴N or ¹⁵N NMR, could provide further insight into the electronic structure of the imine nitrogen and the nitrogen atom within the ring, though these experiments are less common.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | Singlet | Quartet |
| 3-CH₃ | Singlet | Quartet |
| H4 | Multiplet | Triplet |
| H5 | Multiplet | Triplet |
| H6 | Multiplet | Triplet |
| C2 (Imine) | - | Singlet |
| C4 | - | Triplet |
| C5 | - | Triplet |
| C6 | - | Triplet |
Note: This table represents predicted data based on general principles of NMR spectroscopy for similar structural motifs. Actual experimental values would be required for definitive assignment.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment and Stereochemistry
Two-dimensional NMR techniques are crucial for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity between adjacent protons within the thiazinane ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could help determine the conformation of the six-membered thiazinane ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. The "(2Z)" designation specifically refers to the stereochemistry around the carbon-nitrogen double bond of the imine group, which could be confirmed by NOE correlations between the N-methyl group and protons on the thiazinane ring.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental composition.
The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) or other ionization methods would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of methyl groups, cleavage of the thiazinane ring, and other characteristic fragmentations that can be pieced together to support the proposed structure.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Bonding Parameters
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
The crystallographic data would unequivocally establish the (Z)-configuration of the exocyclic imine double bond. Furthermore, it would reveal the solid-state conformation of the 1,3-thiazinane (B8806883) ring and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=N stretching vibration of the imine group. Other characteristic bands would include C-H stretching vibrations for the methyl and methylene (B1212753) groups, and C-N and C-S stretching vibrations.
The Raman spectrum would also show the C=N stretching vibration, which is often strong in Raman due to the polarizability of the double bond. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.
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The specific, detailed research findings, data tables, and computational results required to populate the provided outline for this exact chemical compound are not available in the public domain of scientific research. While the methodologies mentioned in the outline—such as Density Functional Theory (DFT), geometry optimization, Frontier Molecular Orbital (FMO) analysis, and the prediction of spectroscopic parameters—are standard computational chemistry techniques, published studies applying these methods specifically to "this compound" could not be located.
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Theoretical and Computational Chemistry Studies on 2z N,3 Dimethyl 1,3 Thiazinan 2 Imine
Prediction of Chemical Reactivity and Selectivity Using Computational Descriptors
Key computational descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), Mulliken atomic charges, and Fukui functions.
The HOMO energy is related to the molecule's ability to donate electrons, with higher HOMO energies indicating a greater propensity for reaction with electrophiles. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, and lower LUMO energies suggest a greater susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density and are potential sites for electrophilic attack, while blue regions signify electron-deficient areas prone to nucleophilic attack.
Mulliken population analysis assigns partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution. These charges can help in understanding the polarity of bonds and identifying reactive centers.
Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a particular point when the total number of electrons in the system changes, thereby identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.
Illustrative Data Tables:
Please note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies for (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine have been found.
Table 1: Hypothetical DFT Calculated Energies and Global Reactivity Descriptors for this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.79 |
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Mulliken Charge |
| S1 | +0.25 |
| N2 (imine) | -0.45 |
| C2 | +0.50 |
| N3 | -0.30 |
| C4 | -0.15 |
| C5 | -0.10 |
| C6 | -0.20 |
| N (exocyclic) | -0.40 |
| C (N-methyl) | -0.05 |
| C (3-methyl) | -0.08 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape and dynamic properties of a molecule like this compound.
For a flexible six-membered ring system like the 1,3-thiazinane (B8806883) core, MD simulations are particularly valuable for exploring the different possible ring conformations, such as chair, boat, and twist-boat forms, and determining their relative stabilities and the energy barriers for interconversion.
The results from MD simulations can provide a more realistic picture of the molecule's behavior in a biological or chemical environment compared to static quantum chemical calculations.
Illustrative Research Findings:
As no specific molecular dynamics studies for this compound are available, the following represents the type of findings that such a study might produce.
A hypothetical molecular dynamics simulation of this compound in an aqueous solution could reveal that the 1,3-thiazinane ring predominantly adopts a chair conformation. The simulation might show that the N-methyl group on the exocyclic imine function exhibits significant rotational freedom, while the 3-methyl group is more sterically hindered. Analysis of the RMSF could indicate that the regions of the ring furthest from the sulfur and nitrogen heteroatoms exhibit the greatest flexibility. Such simulations would be crucial for understanding how the molecule might interact with a biological target, as its dynamic conformational changes can influence binding affinity and selectivity.
Applications of 2z N,3 Dimethyl 1,3 Thiazinan 2 Imine in Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block and Synthon for Complex Molecular Architectures
The 1,3-thiazinan-2-imine framework, characterized by its six-membered ring containing both sulfur and nitrogen atoms, represents a highly functionalized scaffold amenable to a variety of chemical transformations. The exocyclic imine group and the endocyclic nitrogen and sulfur atoms provide multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules.
The synthesis of 1,3-thiazinan-2-imine derivatives is often achieved through the cyclization of β-hydroxy thioureas, which are themselves formed from the reaction of 3-amino alcohols with isothiocyanates. nih.gov This synthetic route offers a modular approach, allowing for the introduction of various substituents on the thiazinane ring and the exocyclic imine nitrogen. In the case of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine, the methyl groups at the N3 position and on the exocyclic imine nitrogen would influence its reactivity and conformational preferences.
The reactivity of the imine bond allows for its participation in addition reactions, where it can act as a nucleophile or be activated to react with electrophiles. Furthermore, the sulfur and nitrogen heteroatoms can be targeted for various functionalization reactions, including oxidation, alkylation, and coordination with metal centers. These characteristics make 1,3-thiazinan-2-imines valuable synthons for introducing the thiazinane motif into larger molecular architectures.
A representative synthesis of a substituted 1,3-thiazinan-2-imine is presented in the table below, illustrating the general approach to accessing this class of compounds.
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Aryl-amino-1-ferrocenylpropan-1-ols, Phenyl isothiocyanate | Acetic acid, Ultrasound irradiation | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | 52-90 | nih.gov |
This table showcases a chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines, highlighting the versatility of the synthetic methodology. nih.gov
Scaffold for the Construction of Novel Heterocyclic Frameworks and Polycyclic Systems
The inherent reactivity of the 1,3-thiazinan-2-imine core makes it an excellent starting point for the construction of more elaborate heterocyclic and polycyclic systems. The functional groups within the molecule can be manipulated to induce ring-forming reactions, leading to the synthesis of novel chemical entities with potential biological or material applications.
One potential transformation is the use of the exocyclic imine as a dienophile or a dipolarophile in cycloaddition reactions. This could lead to the formation of spirocyclic or fused-ring systems. Additionally, the thiazinane ring itself can undergo ring-transformation reactions, where treatment with appropriate reagents could lead to the expansion or contraction of the ring, or the incorporation of additional heteroatoms. For instance, reactions involving the cleavage of the C-S or C-N bonds followed by intramolecular rearrangement could pave the way for novel heterocyclic scaffolds.
The synthesis of imidazo[4,5-e] mdpi.comnih.govthiazino[2,3-c] nih.govresearchgate.nettriazines from functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.nettriazines demonstrates the potential for skeletal rearrangements in related sulfur-nitrogen heterocyclic systems. beilstein-journals.org Such transformations underscore the utility of these scaffolds in generating structural diversity.
Precursor in the Development of Advanced Catalytic Systems and Ligand Design
Sulfur- and nitrogen-containing compounds are widely recognized for their ability to coordinate with a variety of metal centers, making them attractive candidates for ligand design in catalysis. mdpi.com The 1,3-thiazinan-2-imine scaffold of this compound possesses both a soft sulfur donor and a hard nitrogen donor, which could allow for the formation of stable complexes with a range of transition metals.
The specific arrangement of the donor atoms could enable its use as a bidentate or even a tridentate ligand, depending on the accessibility of other coordinating groups. The methyl substituents on the nitrogens would modulate the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity. For example, N-heterocyclic carbenes (NHCs) bearing sulfur functionalities have been successfully employed in various catalytic reactions, including Suzuki-Miyaura and Mizoroki-Heck couplings. mdpi.com By analogy, complexes of this compound could find applications in similar cross-coupling reactions or other catalytic transformations.
The design of ligands is a crucial aspect of developing efficient and selective catalysts. The modular synthesis of 1,3-thiazinan-2-imines allows for the fine-tuning of the ligand backbone to optimize its performance in a specific catalytic cycle.
Potential Roles in the Design of Functional Materials with Specific Chemical Properties
Heterocycles containing both sulfur and nitrogen are integral components in a variety of functional materials, including molecular conductors, magnets, and corrosion inhibitors. mdpi.comtaylorfrancis.com The physicochemical properties of these materials are largely dictated by the nature of the heterocyclic ring and its substituents.
The presence of the polar S-C-N linkage and the potential for hydrogen bonding in derivatives of 1,3-thiazinan-2-imines could lead to interesting solid-state packing and intermolecular interactions. These interactions can influence the bulk properties of the material, such as its melting point, solubility, and electronic conductivity. Furthermore, the incorporation of specific functional groups onto the thiazinane scaffold could impart desired properties. For example, the introduction of chromophores could lead to the development of new dyes or optical materials.
The ability of sulfur- and nitrogen-containing heterocycles to adsorb onto metal surfaces also suggests their potential use as corrosion inhibitors. taylorfrancis.com The lone pairs of electrons on the sulfur and nitrogen atoms can coordinate with the metal surface, forming a protective layer that prevents corrosion. The specific structure of this compound, with its combination of heteroatoms and alkyl groups, could offer a unique balance of surface adhesion and hydrophobicity, making it a candidate for further investigation in this area.
Future Research Directions and Perspectives for 2z N,3 Dimethyl 1,3 Thiazinan 2 Imine
Development of Highly Efficient, Selective, and Atom-Economical Synthetic Methodologies
The future development of the chemistry surrounding (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine heavily relies on the establishment of robust and sustainable synthetic protocols. Current approaches to analogous cyclic thioureas and related heterocycles often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant chemical waste. Therefore, a primary research thrust should be the design of highly efficient, selective, and atom-economical synthetic methodologies.
Future research should focus on multicomponent reactions (MCRs), which offer a powerful strategy for the rapid construction of complex molecular scaffolds from simple and readily available starting materials in a single synthetic operation. nih.gov The development of a one-pot synthesis for this compound, potentially involving a cascade of reactions, would represent a significant advancement. The exploration of green solvents, such as water, ionic liquids, or deep eutectic solvents, in the synthesis of sulfur-containing heterocycles is another promising avenue. mdpi.com Furthermore, the application of microwave-assisted synthesis and heterogeneous catalysis could lead to shorter reaction times, improved yields, and easier product purification, aligning with the principles of green chemistry. rasayanjournal.co.inrsc.orgnih.gov
| Synthetic Approach | Key Features | Potential Advantages | Illustrative Starting Materials |
| One-Pot Multicomponent Reaction | Convergent synthesis | High efficiency, reduced waste, operational simplicity | 1,3-diaminopropane derivative, a carbonyl compound, and a source of sulfur |
| Microwave-Assisted Synthesis | Rapid heating | Drastically reduced reaction times, higher yields | N,3-dimethylpropane-1,3-diamine and carbon disulfide |
| Heterogeneous Catalysis | Recyclable catalyst | Simplified purification, environmentally benign | A suitable amine, an aldehyde, and a sulfur source over a solid acid catalyst |
| Green Solvent Synthesis | Use of eco-friendly solvents | Reduced environmental impact, potential for novel reactivity | Starting materials in water or a deep eutectic solvent |
This table presents hypothetical data for illustrative purposes.
Unveiling Novel Reactivity Patterns and Underexplored Transformations under Mild Conditions
The unique structural features of this compound, namely the cyclic thiourea (B124793) moiety, suggest a rich and largely unexplored reactivity profile. Future investigations should aim to uncover novel reactivity patterns and transformations under mild and environmentally benign conditions. The exocyclic imine and the endocyclic sulfur and nitrogen atoms are all potential sites for chemical modification.
A key area of exploration will be the controlled cyclization and decyclization reactions of the thiazinane ring. researchgate.net Understanding the factors that govern the stability of the ring and its susceptibility to ring-opening or ring-expansion reactions could lead to the development of novel synthetic strategies. The reactivity of the exocyclic imine function towards a variety of electrophiles and nucleophiles should also be systematically investigated. Furthermore, the potential for this compound to act as a ligand in coordination chemistry, owing to the presence of multiple heteroatoms, warrants exploration. nih.gov The synthesis of metal complexes of this compound could unveil novel catalytic activities or materials with interesting photophysical properties.
| Transformation Type | Potential Reagents | Expected Product Class | Significance |
| Ring-Opening Reactions | Strong nucleophiles | Functionalized linear thioureas | Access to new building blocks |
| N-Functionalization | Alkyl halides, acyl chlorides | N-substituted thiazinan-2-imines | Diversification of the molecular scaffold |
| Imine Reduction | Reducing agents (e.g., NaBH4) | Substituted 1,3-thiazinan-2-amines | Generation of chiral centers |
| Cycloaddition Reactions | Dienes, dipolarophiles | Fused heterocyclic systems | Construction of complex polycyclic molecules |
This table presents hypothetical data for illustrative purposes.
Synergistic Integration of Experimental and Advanced Computational Chemistry for Mechanistic Insights
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and the prediction of its chemical behavior. The synergistic integration of experimental studies with advanced computational chemistry will be instrumental in achieving this goal.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of various transformations. nih.gov Such computational studies can provide valuable insights that are often difficult to obtain through experimental means alone. For instance, DFT calculations can help in understanding the role of catalysts in synthetic reactions and in predicting the most favorable reaction conditions. Molecular docking studies could also be performed to explore the potential biological activity of this compound by predicting its binding affinity to various protein targets. nih.gov
| Computational Method | Research Question | Expected Outcome | Impact on Research |
| Density Functional Theory (DFT) | What is the lowest energy pathway for the synthesis of the target molecule? | A detailed reaction mechanism with calculated activation energies. | Rational optimization of reaction conditions. |
| Molecular Dynamics (MD) | How does the conformation of the thiazinane ring fluctuate in solution? | Understanding of the conformational landscape and its influence on reactivity. | Prediction of stereochemical outcomes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the non-covalent interactions in the solid state? | A detailed map of hydrogen bonds and other weak interactions. | Design of crystalline materials with desired properties. |
| Molecular Docking | Does the compound have the potential to bind to specific biological targets? | Prediction of binding modes and affinities to proteins. | Guidance for the development of new therapeutic agents. |
This table presents hypothetical data for illustrative purposes.
Exploration of this compound in Emerging Fields of Supramolecular and Green Chemistry
The unique structural and electronic properties of this compound make it a promising candidate for exploration in emerging fields such as supramolecular and green chemistry.
In supramolecular chemistry, the presence of hydrogen bond donors (N-H) and acceptors (imine nitrogen and sulfur) suggests that this molecule could participate in the formation of well-defined supramolecular assemblies. mersin.edu.trresearchgate.net The study of its self-assembly behavior in the solid state and in solution could lead to the discovery of new materials with interesting properties, such as gels, liquid crystals, or porous solids. The ability of the thiourea moiety to act as an anion receptor could also be exploited in the design of sensors for environmentally or biologically important anions. mdpi.com
In the context of green chemistry, beyond its synthesis, this compound could find applications as a catalyst or a building block in sustainable chemical processes. researchgate.net For example, its potential as an organocatalyst in various organic transformations should be investigated. Furthermore, the development of synthetic routes that utilize renewable feedstocks and minimize the use of hazardous reagents will be a key aspect of its future development within the framework of green chemistry.
| Emerging Field | Potential Application | Key Molecular Features | Future Research Focus |
| Supramolecular Chemistry | Anion sensing | Hydrogen bonding capabilities of the thiourea moiety | Design of selective anion receptors |
| Materials Science | Formation of functional materials | Self-assembly through intermolecular interactions | Investigation of gelation and liquid crystalline properties |
| Organocatalysis | Catalyst for asymmetric synthesis | Presence of basic and hydrogen-bonding sites | Screening in a variety of organic reactions |
| Green Chemistry | Sustainable chemical synthesis | Potential for synthesis from renewable resources | Development of bio-based synthetic routes |
This table presents hypothetical data for illustrative purposes.
Q & A
Q. What are the established synthetic routes for (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of 1,3-thiazinan-2-imine derivatives typically involves cyclization reactions between thiourea analogs and α,β-unsaturated ketones or aldehydes. For This compound , a plausible route includes reacting 3-methyl-1,3-thiazinan-2-amine with methylating agents under controlled pH and temperature. Key optimization parameters include solvent polarity (e.g., dichloromethane or toluene), reaction time (reflux for 1–6 hours), and catalysts like triethylamine (TEA) to enhance nucleophilicity . Characterization via NMR and IR spectroscopy is critical to confirm the Z-configuration and methyl substitution patterns .
Q. How can the structural conformation of this compound be validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving the stereochemistry of thiazinan derivatives. Using programs like SHELXL (for refinement) and WinGX (for data processing), researchers can determine bond angles, torsion angles, and the Z-configuration of the imine group. For example, the 1,3-thiazinan ring typically adopts a chair conformation, with methyl groups in equatorial positions to minimize steric strain . Pairing crystallographic data with DFT calculations (e.g., B3LYP/6-31G* basis sets) enhances accuracy in conformational analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can identify methyl group environments (e.g., N-methyl at δ 2.8–3.2 ppm and C-methyl at δ 1.2–1.5 ppm). The imine proton in the Z-configuration appears as a singlet near δ 8.5–9.0 ppm .
- IR Spectroscopy: Stretching vibrations for C=N (1650–1680 cm⁻¹) and C-S (680–720 cm⁻¹) confirm the thiazinan-imine backbone .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 157.08 for C₆H₁₂N₂S) and fragmentation patterns to validate substituents .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: The Z-configuration of the imine group creates steric hindrance between the N-methyl and thiazinan ring, directing nucleophilic attack to the less hindered face. Electronic effects from the methyl groups increase electron density at the imine nitrogen, favoring reactions with electrophiles like alkyl halides. Kinetic studies using stopped-flow UV-Vis spectroscopy can monitor reaction rates under varying temperatures and solvents (e.g., polar aprotic solvents accelerate charge separation) . Computational modeling (e.g., NBO analysis) further elucidates charge distribution and transition states .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for thiazinan-imine derivatives?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). To reconcile
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. The thiazinan ring’s sulfur atom may form hydrogen bonds with catalytic residues .
- QSAR Modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gap, polar surface area) with bioactivity data from analogous compounds .
- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and metabolic stability, guiding lead optimization .
Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?
Methodological Answer: Key challenges include:
- Byproduct Formation: Optimize stoichiometry (e.g., 1:1.2 ratio of thiourea to ketone) and use flow chemistry to improve yield .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to isolate the Z-isomer selectively .
- Stability: Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the imine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
